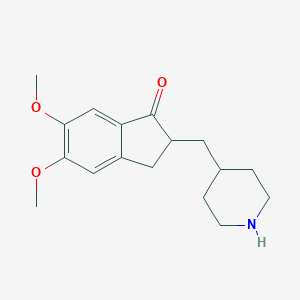

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

概述

描述

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is a structurally complex molecule featuring a bicyclic indenone core substituted with two methoxy groups at positions 5 and 6, and a piperidin-4-ylmethyl group at position 2. This compound shares structural homology with Donepezil (CAS: 120014-06-4), a well-known acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy . The indenone scaffold is critical for its biological interactions, while the piperidine moiety enhances its pharmacokinetic properties, including blood-brain barrier (BBB) penetration . Synthetic routes often involve hydrogenation or alkylation steps, as seen in the preparation of diastereomers via palladium-catalyzed hydrogenation of intermediates like E-5,6-dimethoxy-2-((1-(S-1-phenylethyl)piperidin-4-yl)methylene)-2,3-dihydro-1H-inden-1-one .

准备方法

合成路线和反应条件: 原人参二醇可以通过人参皂苷的生物转化合成。 一种方法涉及使用代谢工程改造的酿酒酵母,其中引入和表达编码原人参二醇生物合成酶的基因 。该方法涉及模块化工程和基因表达的微调以提高生产产量。

工业生产方法: 原人参二醇的工业生产通常涉及从人参根中提取,然后进行纯化过程。 另一种创新方法包括使用甘蔗糖蜜作为底物,通过工程酵母菌株生产原人参二醇 。这种方法具有成本效益且可持续性,使其适合大规模生产。

化学反应分析

反应类型: 原人参二醇会经历各种化学反应,包括:

氧化: 该反应可以将原人参二醇转化为具有不同药理特性的其他衍生物。

还原: 原人参二醇可以被还原形成不同的皂苷元。

取代: 化学基团可以取代原人参二醇分子上的位置,以创造具有独特性质的新化合物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂等还原剂。

取代: 在受控条件下使用各种试剂,如卤素和烷基化剂。

形成的主要产物: 这些反应形成的主要产物包括各种人参皂苷及其衍生物,它们具有不同的药理活性 .

科学研究应用

原人参二醇具有广泛的科学研究应用:

化学: 它被用作合成各种人参皂苷的前体。

生物学: 研究表明它对细胞过程有影响,包括细胞增殖和凋亡。

医学: 原人参二醇具有抗癌、抗炎和神经保护作用.

工业: 由于其生物活性,它被用于生产保健品和药品。

作用机制

原人参二醇通过各种分子靶点和途径发挥其作用:

与受体的结合: 它与糖皮质激素和雌激素β受体结合,影响细胞反应.

类似化合物:

原人参三醇: 另一种具有类似药理作用的人参皂苷苷元。

人参皂苷Rb1、Rb2、Rb3: 这些是原人参二醇的糖苷,具有额外的糖基.

独特性: 原人参二醇由于其与糖皮质激素和雌激素β受体的特异性结合,以及其调节多种细胞途径的能力而独一无二。它多样的药理作用使其成为研究和治疗应用中宝贵的化合物。

相似化合物的比较

Comparison with Similar Compounds

The compound is part of a broader class of 2,3-dihydro-1H-inden-1-one derivatives, which exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings from Comparisons

Substituent Impact on AChE Inhibition :

- The benzyl group in Donepezil is a benchmark for AChE inhibition. Replacement with pyridine (Compound 54) retains potency while introducing metal-chelating properties .

- Stereochemical variations (e.g., Compounds 19 vs. 19′) influence synthetic yields and possibly target engagement .

Anti-Amyloid Activity: Compound 54 demonstrates dual functionality: AChE inhibition (nanomolar IC₅₀) and suppression of Aβ1–42 aggregation (72.4% inhibition via hAChE) .

Anticancer Potential: Indole-substituted analogs (e.g., 6-33) and diphenylmethylene derivatives exhibit divergent biological targets, highlighting the scaffold’s versatility .

Synthetic Accessibility: Ultrasound-assisted synthesis methods improve yields and efficiency for indenone derivatives (e.g., 15 derivatives synthesized in 2021 study) .

Structural Rigidity and Binding :

- Piperidine ring substitutions (e.g., 2-phenyl in 11d) enhance conformational stability, critical for receptor binding .

Critical Analysis of Structural-Activity Relationships (SAR)

Piperidine Modifications :

- Indenone Core Variations: Methoxy groups at positions 5 and 6 are conserved across analogs for optimal AChE binding. Removal or substitution reduces potency . Planarity of the indenone ring (dihedral angles >8.15°) affects intermolecular interactions, as shown in Hirshfeld surface analyses .

Stereochemical Considerations :

- Diastereomers (e.g., 4e vs. 4f) exhibit distinct pharmacological profiles, underscoring the need for enantioselective synthesis .

生物活性

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one, also known by its CAS number 120014-30-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article outlines the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 120014-30-4 |

| Purity | ≥ 93% |

| Storage Conditions | Keep in a dark place at 2-8°C |

Biological Activity Overview

This compound is primarily recognized as a metabolite of donepezil , a drug used in the treatment of Alzheimer's disease. Its structural similarity to donepezil suggests it may exhibit similar pharmacological properties, particularly in terms of acetylcholinesterase (AChE) inhibition .

The primary mechanism of action for this compound involves the inhibition of AChE, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound can enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficit such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Recent studies have evaluated the AChE inhibitory activity of various derivatives of this compound. The findings indicate that certain derivatives demonstrate significant AChE inhibition:

| Compound ID | AChE Inhibition (%) | Notes |

|---|---|---|

| 17f | 75 | Most active among carboxamides |

| 17i | 70 | High potency |

| 17j | 68 | Notable activity |

| 19a | 80 | Most active thiourea |

| 19b | 78 | Strong AChE inhibitor |

These results were obtained using Ellman’s spectrophotometric method to quantify enzyme activity .

Neuroprotective Effects

In addition to AChE inhibition, some studies have suggested that this compound may possess neuroprotective properties. For instance, it has been shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases beyond Alzheimer's.

Case Studies

- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by maze tests and memory retention tasks. The underlying mechanism was attributed to enhanced cholinergic signaling due to AChE inhibition.

- Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that this compound reduced cell death in SH-SY5Y neuroblastoma cells subjected to oxidative stress. The protective effect was linked to the modulation of antioxidant enzyme activities .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one?

- Methodological Answer : The synthesis typically involves a multi-step process:

Core indanone formation : Start with a substituted indanone scaffold via Friedel-Crafts acylation or cyclization of pre-functionalized precursors.

Piperidine incorporation : Introduce the piperidin-4-ylmethyl group via nucleophilic substitution or reductive amination. For example, a Mannich reaction using piperidine derivatives and formaldehyde under acidic conditions.

Methoxy group installation : Protect hydroxyl groups with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

- Key Reference : Similar compounds in (e.g., MM0677.15) use analogous strategies for piperidine functionalization.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C1–C2: 1.464 Å) and angles (e.g., O2–C4–C3: 117.18°) to confirm stereochemistry and substituent orientation .

- NMR spectroscopy : ¹H-NMR identifies methoxy protons (δ ~3.8 ppm) and piperidine methylene groups (δ ~2.5–3.0 ppm). ¹³C-NMR distinguishes carbonyl carbons (δ ~200 ppm) .

- Data Table :

| Parameter | X-ray Data (Å/°) | Computational Prediction (Å/°) |

|---|---|---|

| C4–O2 bond length | 1.429 | 1.435 (DFT) |

| C5–O3 bond angle | 117.17 | 116.9 (MMFF94) |

Q. What are the key considerations in designing initial biological activity assays for this compound?

- Methodological Answer :

- Target selection : Prioritize receptors/kinases structurally similar to the compound’s scaffold (e.g., acetylcholinesterase due to piperidine motifs).

- Assay conditions : Use physiologically relevant pH (7.4) and temperature (37°C). Validate solubility in DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity).

- Controls : Include donepezil derivatives (, MM0677.14-0025) as positive controls for cholinesterase inhibition assays .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Stepwise purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted piperidine intermediates).

- Catalyst optimization : Employ Pd/C or Raney Ni for selective hydrogenation of unsaturated bonds without cleaving methoxy groups .

- Reaction monitoring : Track intermediates via TLC or LC-MS to identify bottlenecks (e.g., incomplete methylation in step 3) .

Q. How can researchers address contradictions between computational modeling and experimental data in conformational analysis?

- Methodological Answer :

- Force field validation : Compare molecular dynamics (MD) simulations with crystallographic data. Adjust torsional parameters for the piperidine ring if deviations exceed 5° .

- Hybrid methods : Combine DFT (e.g., B3LYP/6-31G*) for electronic structure analysis with MD for solvent effects.

- Error analysis : Quantify RMSD between predicted and observed bond angles (e.g., C7–C2–C1: 121.87° experimental vs. 120.5° calculated) .

Q. What methodological approaches are recommended for assessing the compound’s stability under various experimental conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .

- Kinetic analysis : Determine half-life (t₁/₂) in buffer solutions using Arrhenius plots. For example, methoxy groups may hydrolyze at pH >10, requiring stabilization with antioxidants .

- Solid-state stability : Conduct XRPD to detect polymorphic changes during accelerated aging (40°C/75% RH) .

属性

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h9-11,13,18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBZORAISITZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923182 | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.065 mg/mL | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120014-30-4, 56-36-0 | |

| Record name | 4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbenzyl donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESBENZYL DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D84X9FAD1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84.7 °C | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。